LY2857785 -

LY2857785

Catalog Number: EVT-273960
CAS Number:
Molecular Formula: C26H36N6O
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2857785, chemically known as 4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine, is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , , , ]. This compound has garnered significant interest in scientific research, particularly in the field of oncology, due to its potential as an anti-tumor agent [, , , , ]. LY2857785 exerts its effects by interfering with the CDK9/cyclin T complex, a crucial component of positive transcription elongation factor b (P-TEFb) [, , , , ].

  • Inhibition of CDK9: LY2857785 effectively inhibits CDK9, a serine/threonine kinase that regulates transcriptional initiation and elongation by phosphorylating specific residues on the C-terminal domain (CTD) of RNA polymerase II (RNAP II) [, , , ].
  • Reduction of RNAP II CTD Phosphorylation: By inhibiting CDK9, LY2857785 significantly reduces the phosphorylation of RNAP II CTD, ultimately impacting gene transcription [, , ].
  • Decrease in MCL1 Protein Levels: LY2857785 treatment leads to a dramatic decrease in MCL1 protein levels, an anti-apoptotic protein. This reduction in MCL1 contributes to the induction of apoptosis in cancer cells [, , ].
Overview

LY2857785 is a novel compound that functions as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a serine/threonine kinase involved in the regulation of transcriptional elongation by RNA polymerase II. This compound has garnered interest due to its potential therapeutic applications in oncology, particularly for hematologic malignancies and solid tumors.

Source and Classification

LY2857785 is classified as a pyrimidine-based small molecule. It was identified through structure-based design and structure-activity relationship studies aimed at developing selective CDK9 inhibitors. The compound has shown promising results in preclinical investigations, demonstrating potent antitumor efficacy against various cancer cell lines .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2857785 involves multiple steps, as outlined in various patents and research articles. The process includes:

  1. Preparation of Intermediate Compounds: Several intermediates are synthesized through reactions involving anhydrous solvents, alkylating agents, and various reagents under controlled temperature conditions.
  2. Reactions: Key reactions include the use of dimethyl sulfate for alkylation, potassium persulfate for oxidation, and hydrobromic acid for bromination. Each step is monitored using thin-layer chromatography (TLC) to ensure completion and purity .
  3. Yield and Purity: The final product is purified through filtration and recrystallization, achieving high yields ranging from 60% to 97% depending on the specific step in the synthesis .
Molecular Structure Analysis

Structure and Data

LY2857785 features a complex molecular structure characterized by its pyrimidine core. The molecular formula is C₁₄H₁₅N₅O, with a molecular weight of approximately 269.3 g/mol. The structural configuration allows it to selectively inhibit CDK9 by fitting into its active site, thereby obstructing its function.

Structural Characteristics

  • Core Structure: Pyrimidine ring
  • Functional Groups: Various substituents that enhance selectivity towards CDK9 over other kinases
  • Binding Affinity: Exhibits high binding affinity to CDK9, making it a potent inhibitor .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction of interest for LY2857785 involves its interaction with ATP-binding sites on CDK9, leading to competitive inhibition. The following are key aspects of its chemical behavior:

  • Inhibition Mechanism: LY2857785 competes with ATP for binding to the active site of CDK9, effectively blocking phosphorylation processes essential for transcriptional regulation.
  • Selectivity Profile: In biochemical assays, LY2857785 has demonstrated selectivity over other cyclin-dependent kinases such as CDK1, CDK2, and CDK4, which is crucial for minimizing off-target effects in therapeutic applications .
Mechanism of Action

Process and Data

LY2857785 exerts its antitumor effects primarily by inhibiting CDK9 activity, which leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II. This inhibition results in:

  • Reduced Transcriptional Elongation: By impairing RNA polymerase II activity, LY2857785 effectively halts the transcription of genes critical for cancer cell survival.
  • Induction of Apoptosis: The compound significantly lowers levels of MCL1 protein, a key anti-apoptotic factor, thereby promoting apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting Point: Ranges from 80°C to 280°C depending on the specific intermediate or final product stage .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Relevant data from studies indicate that LY2857785 maintains activity under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light .

Applications

Scientific Uses

LY2857785 is primarily investigated for its potential use in cancer therapy due to its ability to selectively inhibit transcriptional processes critical for tumor growth and survival. Specific applications include:

  • Antitumor Therapy: Demonstrated efficacy in preclinical models of leukemia and solid tumors.
  • Research Tool: Utilized in studies examining the role of CDK9 in transcription regulation and cancer biology.

The ongoing research aims to further elucidate the therapeutic potential of LY2857785 and optimize its pharmacological profile for clinical use .

Properties

Product Name

LY2857785

IUPAC Name

4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine

Molecular Formula

C26H36N6O

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30)

InChI Key

LHIUZPIDLZYPRL-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

LY2857785; LY-2857785; LY 2857785.

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.